![molecular formula C21H38N4O2 B13793354 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea CAS No. 94071-19-9](/img/structure/B13793354.png)
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in the production of high-performance polyurethane products, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea typically involves the reaction of isophorone diisocyanate with a suitable amine compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The industrial production methods also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polyurethane resins and elastomers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of the isocyanate group, which reacts readily with nucleophiles such as amines and alcohols. The molecular targets and pathways involved in its action include the formation of urethane and urea linkages, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Isophorone diisocyanate: A related compound used in similar applications but with different reactivity and properties.
Hexamethylene diisocyanate: Another diisocyanate compound with distinct chemical characteristics.
Toluene diisocyanate: Widely used in the production of polyurethanes but differs in its chemical structure and reactivity.
Uniqueness
1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and stability. These properties make it particularly suitable for applications requiring durable and high-performance materials .
Properties
CAS No. |
94071-19-9 |
|---|---|
Molecular Formula |
C21H38N4O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C21H38N4O2/c1-18(2)8-15(23-14-26)11-21(7,12-18)13-22-17(27)24-16-9-19(3,4)25-20(5,6)10-16/h15-16,25H,8-13H2,1-7H3,(H2,22,24,27) |
InChI Key |
SEIZMISUHRNCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2CC(NC(C2)(C)C)(C)C)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


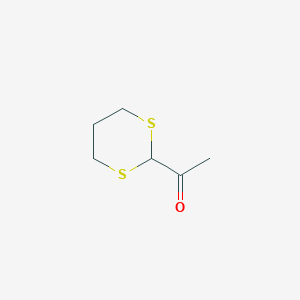


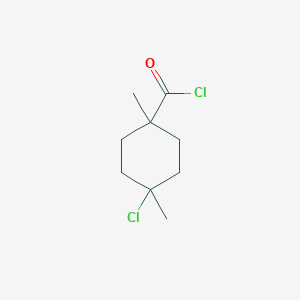

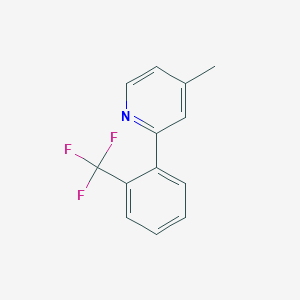
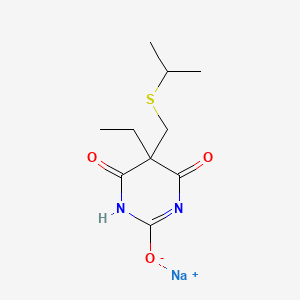
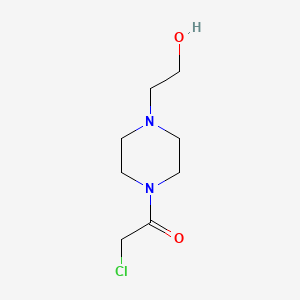
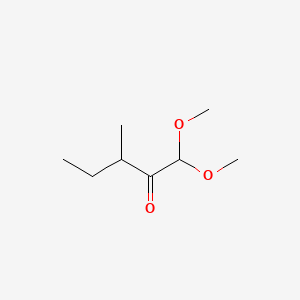
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
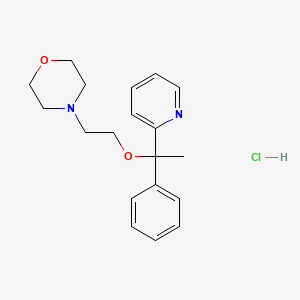
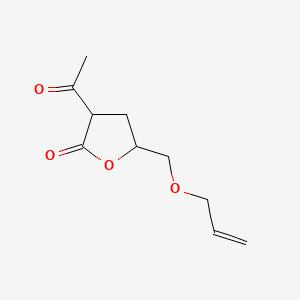
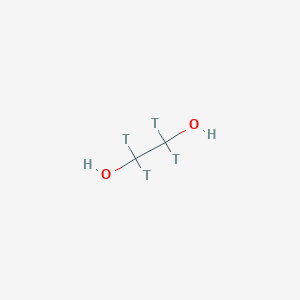
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
